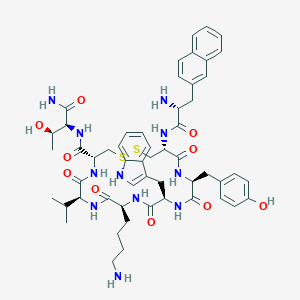
2-Aminoacetophenone hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aminoacetophenones involves multiple steps, including acetylation, methylation, Fries rearrangement, deacetylation, and diazotization followed by Sandmeyer reactions. For instance, the synthesis of 4-Chloro-2-hydroxyacetophenone, a related compound, was achieved through a process that includes acetylation and methylation, leading to a yield of about 44% (Teng Da-wei, 2011). Similarly, novel synthetic approaches have been developed for 4-Aminoacetophenone, indicating the versatility of methods available for synthesizing aminoacetophenone derivatives (H. Chun, 2013).
Molecular Structure Analysis
Structural studies of aminoacetophenone derivatives provide insights into their molecular conformation. For example, crystal and molecular structure analyses have been conducted on various alkylaluminum O,N-chelate compounds derived from 2-aminoacetophenone, revealing information about coordination numbers and chelate structures (J. Lewiński et al., 1997).
Chemical Reactions and Properties
2-Aminoacetophenone derivatives participate in a variety of chemical reactions, including electrocatalytic C-H/N-H coupling for the synthesis of isatins, indicating the compound's versatility in synthetic organic chemistry (Pengcheng Qian et al., 2017). The compound also plays a role in the formation of off-flavors in wine, showcasing its relevance in food chemistry (K. Hoenicke et al., 2002).
Physical Properties Analysis
Understanding the physical properties of 2-aminoacetophenone hydrochloride is crucial for its application in various fields. While specific research on its physical properties could not be identified directly from the provided papers, studies on related compounds offer insights into methodologies for analyzing such properties, including crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties of 2-aminoacetophenone hydrochloride, such as reactivity with other chemical entities, can be inferred from studies on its synthesis and reactions. The compound's ability to undergo complex formation, as seen in the synthesis of 2-aminoacetophenone-2-furoylhydrazone complexes, highlights its chemical versatility and potential for forming novel compounds (Bachchan Singh & A. Srivastav, 1991).
Applications De Recherche Scientifique
Biochemical Properties : Zhao, Sun, and Wang (2015) explored the properties of a novel 2-aminoacetophenone reductase from Arthrobacter sulfureus, which effectively reduces ketones and amine phenyl ketones. This enzyme shows high specificity for 2-aminoacetophenone and operates optimally at pH 7.5 (Zhao, Sun, & Wang, 2015).
Medical Applications : Bandyopadhaya et al. (2016) found that 2-aminoacetophenone can train host tissues to tolerate a high bacterial burden through HDAC1-mediated epigenetic reprogramming. This offers potential for developing preventive treatments against bacterial infections (Bandyopadhaya et al., 2016).
Chemical Synthesis : Counceller et al. (2012) demonstrated that metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes enables the preparation of indazoles with various heterocycles and aminobenzoximes (Counceller et al., 2012).
Wine Industry : Rapp, Versini, and Ullemeyer (2015) identified 2-aminoacetophenone as the causal component of 'untypical aging flavour' in wines, which can cause a 'naphthalene note' or 'hybrid note' (Rapp, Versini, & Ullemeyer, 2015).
Organic Chemistry : Qian et al. (2017) discussed the electrocatalytic C-H/N-H coupling of 2'-aminoacetophenones with n-Bu4NI for synthesizing isatins, achieving moderate to good yields (Qian et al., 2017).
Toxicological Studies : Khar'kovskaia (1979) found that 2-aminoacetophenone shows insignificant blastomogenic activity in Syrian hamsters, indicating no significant link to leukemia in humans (Khar'kovskaia, 1979).
Water Quality Monitoring : Guo et al. (2021) developed a europium metal-organic framework (Eu-MOF) as a fast, environmentally friendly, and low-cost method for detecting 2-aminoacetophenone in water, suitable for real-time water quality monitoring (Guo et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXGFPPAIUELDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884168 | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacetophenone hydrochloride | |
CAS RN |
5468-37-1 | |
| Record name | 2-Aminoacetophenone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5468-37-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminomethylphenylketone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)


![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)






